![molecular formula C13H16O2 B13637151 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is a cyclobutane derivative, characterized by a cyclobutane ring attached to a carboxylic acid group and a 4-methylphenylmethyl group. Its molecular formula is C13H16O2, and it has a molecular weight of 204.26 g/mol.
准备方法
The synthesis of 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis .
化学反应分析
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The benzylic position of the 4-methylphenyl group is susceptible to nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid has shown potential in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be attributed to its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase enzymes .
相似化合物的比较
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid: This compound has a similar cyclobutane structure but with a chlorine substituent instead of a methyl group.
1-(4-Methoxyphenyl)-1-cyclobutanecarboxylic acid: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-10-3-5-11(6-4-10)9-13(12(14)15)7-2-8-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI 键 |
RLVRUPHCEQHRIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2(CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


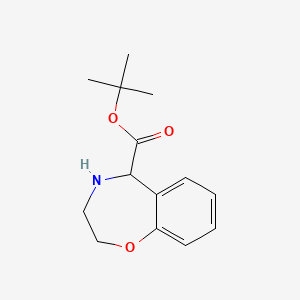


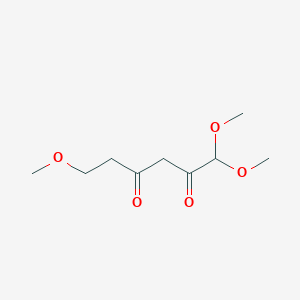
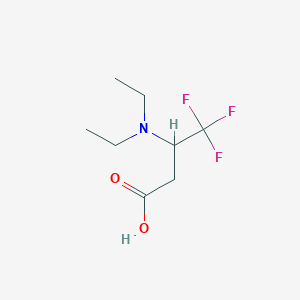
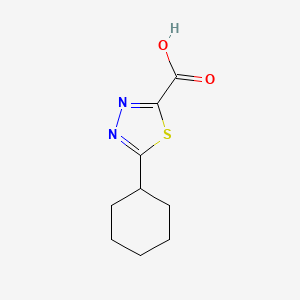

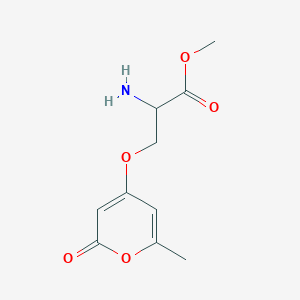



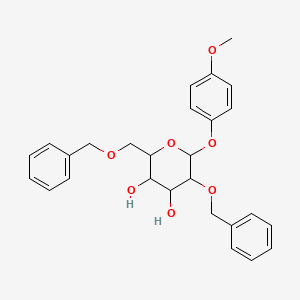

![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
